
Bucladesine;Bucladesine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyryl-cAMP, also known as Bucladesine, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog of cAMP and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in cells, which cAMP alone cannot achieve effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyryl-cAMP is synthesized through the esterification of cAMP with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the dibutyryl ester .
Industrial Production Methods
Industrial production of Dibutyryl-cAMP involves large-scale esterification processes, often utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyryl-cAMP undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in Dibutyryl-cAMP can be hydrolyzed to release cAMP and butyric acid.
Oxidation and Reduction: While Dibutyryl-cAMP itself is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: Dibutyryl-cAMP can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: cAMP and butyric acid.
Oxidation and Reduction: Various oxidized or reduced forms of Dibutyryl-cAMP, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dibutyryl-cAMP is utilized in a wide range of scientific research applications:
Chemistry: Used as a tool to study cyclic nucleotide signaling pathways.
Biology: Facilitates the study of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases and cardiac disorders.
Industry: Employed in the development of pharmaceuticals and as a research reagent in various biochemical assays
Mecanismo De Acción
Dibutyryl-cAMP exerts its effects by mimicking the action of endogenous cAMP. It activates cyclic adenosine phosphate-dependent protein kinase A (PKA), which in turn regulates various cellular processes. The primary regulatory mechanism involves the cAMP/PKA signaling pathway, which plays a crucial role in neurodevelopment, growth, and plasticity .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that is often used in research.
N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate: A closely related compound with similar properties.
Bucladesine sodium salt: A sodium salt form of Dibutyryl-cAMP
Uniqueness
Dibutyryl-cAMP is unique due to its high cell permeability and stability, which allows it to effectively mimic cAMP in various experimental conditions. Its ability to activate PKA selectively makes it a valuable tool in studying cAMP-dependent signaling pathways .
Propiedades
Fórmula molecular |
C18H25N5NaO9P |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
sodium;[(4aR,6R,7aS)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |
InChI |
InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14+,15?,18-;;/m1../s1 |
Clave InChI |
MBIUSAASWSOYGU-PFKWOCAFSA-M |
SMILES isomérico |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
SMILES canónico |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


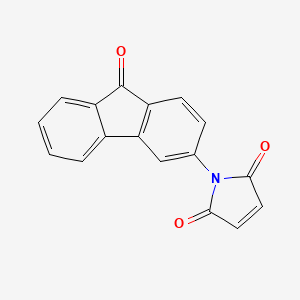

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
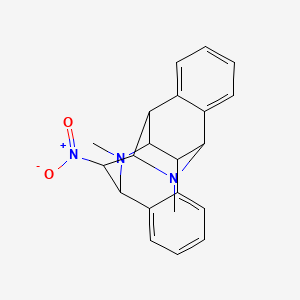
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

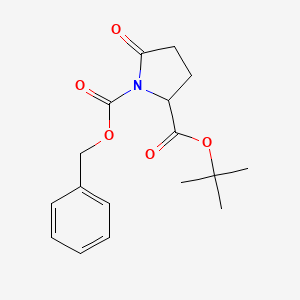
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
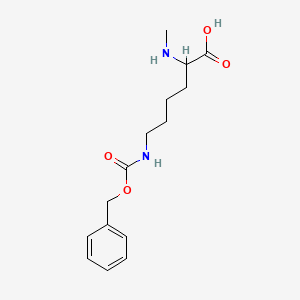
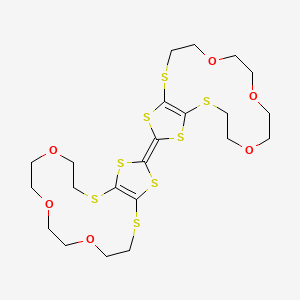

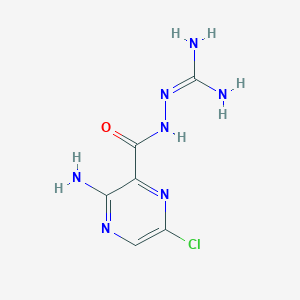

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
